Loratadine, chemically named ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a tricyclic piperidine derivative. [] It acts as a selective inverse agonist of the histamine H1 receptor, making it effective in treating allergies. [] Desloratadine is the primary active metabolite of Loratadine, exhibiting similar pharmacological properties. []
Dehydro Desloratadine is a pharmacologically active compound derived from Desloratadine, which itself is a metabolite of Loratadine, an antihistamine used primarily for allergic conditions. The chemical name of Dehydro Desloratadine is 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene]-11H-benzo[5,6]cyclohepta[1,2-b]pyridine. This compound exhibits properties that make it significant in pharmaceutical applications, particularly in the treatment of allergic reactions and inflammation.
Dehydro Desloratadine can be synthesized from Loratadine through various chemical processes. The synthesis methods typically involve hydrolysis and subsequent reactions utilizing specific reagents to yield the desired compound. Notably, the synthesis can produce different polymorphic forms of Desloratadine, which can affect its stability and bioavailability.
Dehydro Desloratadine is classified as an antihistamine and falls under the category of H1 receptor antagonists. It is known for its non-sedative properties, making it suitable for treating allergic symptoms without causing drowsiness.
The synthesis of Dehydro Desloratadine can be achieved through several methods:
The synthesis processes often require careful control of temperature and pH to optimize yield and purity. For instance, hydrolysis reactions typically last between 3 to 6 hours depending on the acid used.
The molecular structure of Dehydro Desloratadine features a complex arrangement that includes:
Dehydro Desloratadine participates in several chemical reactions:
The reaction conditions (e.g., temperature, solvent choice) significantly influence the yield and purity of the final product. For instance, using acetone as a solvent during crystallization can lead to different polymorphic forms .
Dehydro Desloratadine functions primarily as an antagonist to the human histamine H1 receptor. By blocking this receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion.
Dehydro Desloratadine has several scientific uses:
Dehydro desloratadine (CAS RN® 117811-20-8) is formally recognized as 8-chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine [3] [6] [9]. Its molecular formula is C₁₉H₁₇ClN₂, with a molecular weight of 308.81 g/mol [6] [9]. This tricyclic structure features:
The IUPAC name reflects the sequential numbering prioritizing the pyridine nitrogen, followed by the fused cycloheptane and benzene rings. The piperidinylidene group denotes an sp²-hybridized carbon linking the heterocycle to the tricyclic system, confirming the "dehydro" designation due to unsaturation at this junction [6] [9].
Table 1: Chemical Identifiers of Dehydro Desloratadine
Property | Value |
---|---|
CAS RN® | 117811-20-8 |
Molecular Formula | C₁₉H₁₇ClN₂ |
Molecular Weight | 308.81 g/mol |
IUPAC Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine |
SMILES | ClC1=CC=C2C(=C1)C=CC3=CC=CN=C3C2=C4CCNCC4 |
The molecule adopts a non-planar conformation due to steric interactions between the piperidine ring and the fused tricyclic system. Key geometric features include:
The conjugated π-system spanning the pyridine, benzene, and cycloheptane rings enables partial electron delocalization, though steric constraints limit full planarity. The exocyclic double bond at C11 introduces rigidity, locking the piperidine orientation relative to the hydrophobic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments in deuterated chloroform (CDCl₃) reveal distinct proton environments and carbon types:
Table 2: Key ¹H NMR Chemical Shifts (600 MHz, CDCl₃) [1] [7]
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Piperidine N-CH₂ (H₂,6) | 2.70–2.85 | t (J=5.6 Hz) | 4H |
Piperidine C-CH₂ (H₃,5) | 3.50–3.65 | t (J=5.6 Hz) | 4H |
Benzo H-9 | 7.15 | d (J=8.2 Hz) | 1H |
Benzo H-10 | 7.25 | d (J=8.2 Hz) | 1H |
Pyridine H-3 | 8.40 | s | 1H |
Pyridine H-1 | 9.10 | s | 1H |
The ¹³C NMR spectrum exhibits 19 distinct signals, including:
Infrared (IR) Spectroscopy
Notable vibrational modes (KBr pellet, cm⁻¹):
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragmentation pattern:
Table 3: Major MS Fragments and Proposed Structures
m/z | Proposed Fragment | Structure |
---|---|---|
308.8 | Molecular ion | C₁₉H₁₇ClN₂⁺ |
272.8 | [M - Cl]⁺ | C₁₉H₁₇N₂⁺ |
198 | Tricyclic core | C₁₄H₈N⁺ |
154 | Piperidinylidene acylium ion | C₅H₈N-C≡CH⁺ |
While comprehensive single-crystal X-ray data for dehydro desloratadine remains unpublished, its structural similarity to desloratadine (C₁₉H₁₉ClN₂) suggests potential polymorphism. Desloratadine exhibits multiple crystalline forms differentiated by:
Theoretical polymorph screening for dehydro desloratadine predicts:
Table 4: Hypothetical Polymorph Properties of Dehydro Desloratadine
Form | Predicted Space Group | Density (g/cm³) | Stabilizing Interactions |
---|---|---|---|
I | P2₁/c | 1.28 | π-π stacking, van der Waals |
II | Pbca | 1.32 | C-H⋯Cl, C-H⋯N |
The absence of proton-donor groups limits classical hydrogen bonding, making van der Waals and halogen interactions critical for crystal stabilization. Solvent-based recrystallization (e.g., from toluene/heptane) is theorized to yield distinct habits, though experimental verification is pending [2] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0